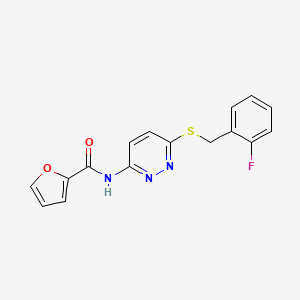

3-Methyl-3,4-pentadienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-3,4-pentadienoic acid is a chemical compound with the molecular formula C6H8O2 . It is also known as ethyl 2-methyl-3,4-pentadienoate . It has a fruity apple aroma, drying down to a plum with strong pineapple notes .

Synthesis Analysis

3-Methyl-4-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement . Another process involves the use of orthophosphate (85%) and sodium methoxide (98%) as catalysts .Molecular Structure Analysis

The 3-methyl-3,4-pentadienoic acid molecule contains a total of 15 bond(s); 7 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-3,4-pentadienoic acid include a refractive index n20/D of 1.429 (lit.) and a boiling point of 75-76 °C/4 mmHg (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Biological Effects

Research on 3-methyl-5-aryl-2,4-pentadienoic acids and esters, including 3-methyl-3,4-pentadienoic acid, involves their synthesis using the Reformatsky and Wittig reactions. The biological activities of these aromatic analogs were assessed in various bioassays. Most were less active than the natural hormone abscisic acid, with one exception showing high ABA-like activity in all bioassays (Bittner et al., 1977).

Structural Configuration Analysis

Another study focused on determining the absolute configuration of phaseic and dihydrophaseic acids, derivatives of 3-methyl-3,4-pentadienoic acid. The configuration was deduced through spectroscopic analysis, revealing insights into the stereochemistry of these compounds (Milborrow, 1975).

Polymerization and Material Science Applications

In the field of material science, 3-methyl-1,3-pentadiene (closely related to 3-methyl-3,4-pentadienoic acid) was used in radiation-induced polymerization to produce optically active polymers. These studies provide insights into the structural and thermal properties of such polymers (Cataldo et al., 2010).

Chemical Synthesis and Reactivity

Studies have also been conducted on the synthesis of 3-methyl-5-(hetaryl)-2,4-pentadienoic acids from aldehydes, exploring their chemical reactivity and potential applications in synthesizing complex organic compounds (Kuchkova, 1991).

Application in Synthesizing Natural Products

The compound has relevance in synthesizing natural products, as demonstrated in a study involving the late-stage introduction of a (3-methyl-2Z,4-pentadien-1-yl) side chain, commonly found in various sesquiterpenes and diterpenes (Chaudhury et al., 2016).

Mecanismo De Acción

Target of Action

3-Methyl-3,4-pentadienoic acid is structurally similar to Abscisic Acid (ABA), a plant hormone . ABA is known to inhibit the guard cells’ uptake of potassium ions and has the ability to close down certain parts of plant metabolism .

Mode of Action

ABA is thought to inhibit the guard cells’ uptake of potassium ions, which leads to the closing of stomata, reducing water loss in plants .

Biochemical Pathways

Aba, a structurally similar compound, is known to affect plant growth and development, including seed dormancy and germination, root growth, and responses to environmental stresses .

Result of Action

Given its structural similarity to aba, it may have similar effects, such as influencing plant growth and development and responses to environmental stresses .

Propiedades

InChI |

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,4H2,2H3,(H,7,8) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNGHVCLCWWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide](/img/structure/B2940179.png)

![Methyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phenoxy]acetate](/img/structure/B2940180.png)

![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)

![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)